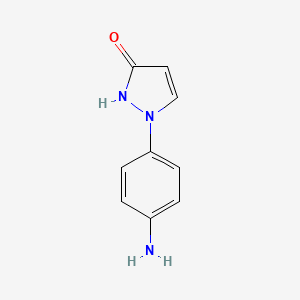

1-(4-氨基苯基)-1H-吡唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

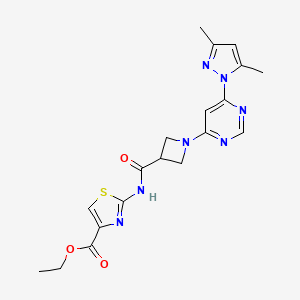

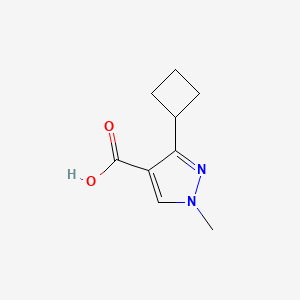

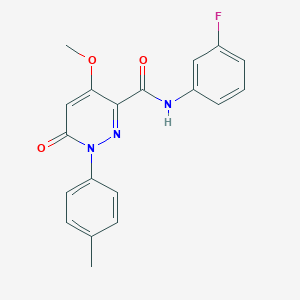

“1-(4-aminophenyl)-1H-pyrazol-3-ol” likely refers to a compound that contains an aminophenyl group (an aromatic ring with an amino group) and a pyrazol group (a five-membered ring with two nitrogen atoms). These types of compounds are often used in the development of various pharmaceuticals and materials due to their versatile chemical properties .

Synthesis Analysis

While specific synthesis methods for “1-(4-aminophenyl)-1H-pyrazol-3-ol” are not available, similar compounds are often synthesized through reactions such as the Buchwald–Hartwig cross-coupling or reduction of nitro compounds .Molecular Structure Analysis

The molecular structure of this compound would likely include an aromatic ring (from the aminophenyl group), a five-membered ring with two nitrogen atoms (from the pyrazol group), and a hydroxyl group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds can undergo a variety of reactions, including reduction, hydrolysis, or rearrangement .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-aminophenyl)-1H-pyrazol-3-ol” would depend on its exact structure. Similar compounds are often crystalline solids with specific melting and boiling points .科学研究应用

Pharmaceutical Intermediates

“1-(4-aminophenyl)-1H-pyrazol-3-ol” serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the attachment of multiple functional groups, making it versatile for creating a wide range of therapeutic agents. For instance, it can be used to synthesize compounds with potential antiproliferative activity against cancer cell lines .

Agrochemical Development

In agriculture, this compound can be modified to create pesticides and herbicides. Its pyrazole core is particularly effective in disrupting the growth of harmful pests and weeds, thereby protecting crops and improving agricultural yield .

Material Science

The aminophenyl group in “1-(4-aminophenyl)-1H-pyrazol-3-ol” is beneficial in material science for the development of novel polymers and covalent organic frameworks. These materials have applications in creating high-performance plastics, resins, and other advanced materials with unique properties like enhanced durability and thermal stability .

Biological Research

In biological research, this compound can be used as a building block for bioconjugation with proteins and nucleic acids. This allows for the development of new diagnostic tools, such as fluorescent probes for imaging and tracking biological processes in real-time .

Environmental Science

“1-(4-aminophenyl)-1H-pyrazol-3-ol” has potential applications in environmental science, particularly in the synthesis of photocatalysts for water purification and air quality improvement. These photocatalysts can help degrade pollutants and convert harmful substances into less toxic forms .

Sensing and Detection

The compound’s ability to interact with various analytes makes it useful in the field of chemical sensing. Modified derivatives of “1-(4-aminophenyl)-1H-pyrazol-3-ol” can be employed in the development of sensors for detecting environmental contaminants, toxins, and other hazardous substances .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(4-aminophenyl)-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,10H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFTZDQEAUSINW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2871486.png)

![3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-6-propyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2871491.png)

![4-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2871494.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-6-yl)methanone](/img/structure/B2871500.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2871504.png)